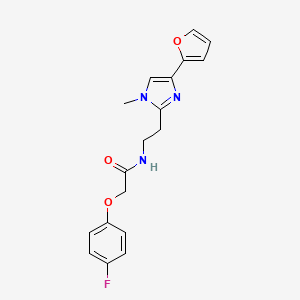
2-(4-fluorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H18FN3O3 and its molecular weight is 343.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-fluorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C19H21FN4O, with a molecular weight of approximately 348.4 g/mol. The structure features a 4-fluorophenoxy group and an imidazole moiety, which are known to enhance biological activity through various pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The imidazole ring is known for its ability to interact with various receptors, including GABA-A receptors, where it may act as a positive allosteric modulator (PAM) .
- Anti-Cancer Activity : Preliminary studies suggest that the compound exhibits anti-cancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, such as the MCF cell line, with IC50 values indicating significant cytotoxicity .
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. Specific IC50 values have been reported for COX-1 and COX-2 inhibition, suggesting its potential as an anti-inflammatory agent .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have highlighted the efficacy of this compound in various contexts:
- Cancer Research : In a study involving tumor-bearing mice, administration of the compound resulted in significant suppression of tumor growth compared to control groups, indicating its potential as an anti-cancer therapeutic .
- Neuropharmacology : Research has indicated that derivatives similar to this compound can enhance cognitive function by modulating neurotransmitter systems, particularly through GABAergic pathways .
- Inflammation Models : Experimental models assessing inflammation have shown that the compound effectively reduces inflammatory markers and symptoms when compared to standard treatments .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-22-11-15(16-3-2-10-24-16)21-17(22)8-9-20-18(23)12-25-14-6-4-13(19)5-7-14/h2-7,10-11H,8-9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPJEQKHFXBVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)COC2=CC=C(C=C2)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














